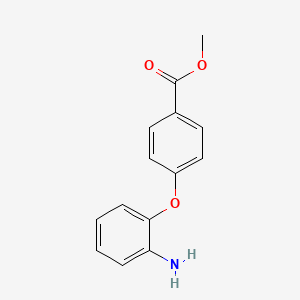

Methyl 4-(2-aminophenoxy)benzoate

Description

Structural Framework and Research Significance of the Aminophenoxybenzoate Class

The aminophenoxybenzoate class of compounds is characterized by a core structure consisting of an aminophenoxy group attached to a benzoate (B1203000) scaffold. This arrangement of aromatic rings connected by an ether linkage, along with the presence of both an amino group and a carboxylate ester, provides a versatile platform for chemical modifications. The specific positioning of the amino group on the phenoxy ring (ortho, meta, or para) and the nature of the ester group on the benzoate ring can be systematically varied, leading to a wide array of derivatives with distinct electronic and steric properties.

The research significance of this class stems from its utility as building blocks or intermediates in the synthesis of more complex molecules. The presence of multiple functional groups allows for a range of chemical transformations. For instance, the amino group can be acylated, alkylated, or diazotized to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This chemical versatility makes aminophenoxybenzoates valuable precursors in the development of novel organic materials and biologically active compounds.

Overview of Academic Research Trajectories for Methyl 4-(2-aminophenoxy)benzoate and Related Structural Analogues

Academic research on this compound and its structural analogues has primarily focused on their synthesis and characterization as key intermediates for more complex molecular targets. The compound itself, with the IUPAC name this compound, has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol . epa.govsigmaaldrich.com

Research has explored the synthesis of related compounds, such as a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which are considered key intermediates in the creation of Selective Estrogen Receptor Modulators (SERMs). researchgate.netresearchgate.net This highlights the role of the aminophenoxybenzoate scaffold in medicinal chemistry research. The synthesis and spectral characterization of these ester derivatives have been detailed, including significant 1H-NMR shifts and 13C-NMR data. researchgate.net

Furthermore, structural analogues where the position of the amino group is varied, such as Methyl 4-(3-aminophenoxy)benzoate, have also been synthesized and characterized. sigmaaldrich.com Another related analogue, Methyl 4-(2-amino-4-methylphenoxy)benzoate, demonstrates how modifications to the phenoxy ring can be explored. nih.gov Research has also touched upon the synthesis of Schiff base esters derived from related structures, which have been investigated for their liquid crystal properties. researchgate.net

The development of efficient synthetic routes for these compounds is another significant area of research. For instance, processes for preparing related compounds like methyl 4-(aminomethyl)benzoate have been optimized for industrial-scale production, underscoring their importance as intermediates for active pharmaceutical ingredients. google.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 113187-84-1 | epa.govsigmaaldrich.com |

| Molecular Formula | C14H13NO3 | epa.gov |

| Molecular Weight | 243.26 g/mol | epa.govsigmaaldrich.com |

| Physical Form | Yellow to Brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI | 1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 | sigmaaldrich.com |

| InChIKey | WUELUEATXCULFK-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-aminophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELUEATXCULFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299168 | |

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113187-84-1 | |

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113187-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 4 2 Aminophenoxy Benzoate

Established Synthetic Pathways for Methyl 4-(2-aminophenoxy)benzoate

The primary methods for synthesizing this compound include nucleophilic aromatic substitution, direct esterification, and the reduction of a nitro precursor. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule, this typically involves the reaction of 2-aminophenol (B121084) with a methyl 4-halobenzoate, such as methyl 4-fluorobenzoate. The fluorine atom is an excellent leaving group in SNAr reactions due to the high polarity of the carbon-fluorine bond. youtube.com

A common variant of this approach is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org In this context, 2-aminophenol would react with a methyl 4-halobenzoate in the presence of a copper catalyst and a base. While traditional Ullmann reactions required harsh conditions, modern methods often use soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.orgnih.gov

Table 1: Comparison of Nucleophilic Aromatic Substitution Methods

| Method | Typical Reactants | Catalyst/Base | Solvent | Temperature | Key Features |

| SNAr | 2-Aminophenol, Methyl 4-fluorobenzoate | K₂CO₃ or NaOH | DMF, DMSO | 100–150°C | Activated aryl halide is crucial. Fluoride is a preferred leaving group. |

| Ullmann Condensation | 2-Aminophenol, Methyl 4-iodobenzoate | CuI / Ligand, Cs₂CO₃ | DMF, NMP | >150°C (classic), lower with modern catalysts | Copper-catalyzed. Tolerates a wider range of aryl halides. wikipedia.orgorganic-chemistry.org |

Esterification Reactions

This synthetic route begins with the carboxylic acid precursor, 4-(2-aminophenoxy)benzoic acid, which is then esterified to yield the final methyl ester product. The Fischer esterification is a classic and direct method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. sciencemadness.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed. youtube.com

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treating it with a reagent like thionyl chloride. researchgate.net The resulting acyl chloride is then reacted with methanol to form the ester. This two-step process is often higher yielding and avoids the equilibrium limitations of Fischer esterification.

A patent describes the esterification of a similar compound, 2-hydroxy-4-amino-benzoic acid, with phenols using phosphorus pentoxide or polyphosphoric acids at temperatures above 80°C. google.com This suggests another potential route for the esterification step.

Amine Group Introduction Strategies (e.g., Reduction of Nitro Precursors)

A widely used and highly effective strategy involves the synthesis of a nitro-containing precursor, Methyl 4-(2-nitrophenoxy)benzoate, followed by the reduction of the nitro group to an amine. This multi-step approach is often preferred due to the high efficiency and selectivity of the reduction step.

The synthesis of the nitro precursor, Methyl 4-(2-nitrophenoxy)benzoate, can be achieved via a nucleophilic aromatic substitution reaction, similar to the one described in section 2.1.1, but using 2-nitrophenol (B165410) instead of 2-aminophenol. The subsequent reduction of the nitro group to form this compound is a standard transformation in organic synthesis. Catalytic hydrogenation is a common method for this reduction. google.com

Synthetic Strategies for Structurally Related Aminophenoxybenzoate Derivatives

The synthetic methods applied to this compound are also relevant to a broader class of structurally related aminophenoxybenzoate derivatives. These related syntheses provide valuable insights into reaction optimization and substrate scope.

Catalytic Hydrogenation for Amine Formation in Benzoate (B1203000) Derivatives

Catalytic hydrogenation is a robust and widely employed method for the reduction of nitro groups to amines in various aromatic compounds, including benzoate derivatives. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comrsc.org The reaction is usually carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to slightly elevated. google.com For example, the catalytic hydrogenation of methyl 4-cyanobenzoate (B1228447) is a known route to prepare methyl 4-(aminomethyl)benzoate. google.com The hydrogenation of nitrophenols to aminophenols is a well-established industrial process, often achieving high yields under low-pressure conditions. google.com

Table 2: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Solvent | Pressure | Temperature | Notes |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol | Atmospheric to 100 psi | Room Temperature to 50°C | Highly efficient and selective. rsc.org |

| Platinum on Carbon (Pt/C) | Acetic Acid, Water | < 100 psi | 25-45°C | Effective for nitrophenol hydrogenation. google.com |

| Raney Nickel | Methanol, Ammonia (B1221849) | Variable | Variable | Used for reducing nitriles and nitro groups. google.com |

The choice of catalyst and reaction conditions can sometimes influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups.

Reductive Amination Protocols in Amide-Linked Systems

While not directly applicable to the ester linkage in this compound, reductive amination is a powerful tool for forming carbon-nitrogen bonds in related amide systems. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. This process is fundamental in the synthesis of a wide array of amine-containing molecules. Although distinct from the synthesis of the target ester, the principles of amine introduction are shared, particularly in the context of creating complex molecules with amine functionalities.

Condensation Reactions Utilizing Aminophenoxy Moieties

Condensation reactions are a cornerstone in the synthesis of diaryl ethers like this compound. A primary method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or, in this context, a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditionally, these reactions necessitate high temperatures (often exceeding 210°C) and the use of polar, high-boiling point solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The classic Ullmann ether synthesis involves the reaction of an aryl halide with a phenol in the presence of a base and a copper catalyst. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a suitably substituted aminophenol with a methyl 4-halobenzoate.

Modern advancements have introduced soluble copper catalysts supported by ligands like diamines and acetylacetonate, which can improve reaction conditions. wikipedia.org Another relevant condensation approach involves the reaction of 2-aminothiophenols with carbonyl compounds, which proceeds through the formation of an imine intermediate followed by cyclization. mdpi.com While not a direct synthesis of the target molecule, this highlights the reactivity of aminophenoxy-like structures. Furthermore, biocompatible condensation reactions between 1,2-aminothiols and 2-cyanobenzothiazoles have been developed, demonstrating the potential for forming complex structures under mild, aqueous conditions. nih.gov These reactions are often controlled by factors like pH and the presence of reducing agents. nih.gov

The reactivity in Ullmann-type reactions is influenced by the nature of the aryl halide, with the general trend being I > Br > Cl. Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.orgmdpi.com For instance, the coupling of 4-nitrochlorobenzene proceeds with a significantly higher yield compared to neutral chlorobenzene. mdpi.com

Coupling Reactions (e.g., Suzuki-Miyaura) in Related Aryl Systems

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is a powerful and versatile tool for forming carbon-carbon bonds and can be adapted for the synthesis of diaryl ethers. acs.orgwikipedia.orgmusechem.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgmusechem.com While traditionally used for C-C bond formation, innovative strategies have repurposed Suzuki-Miyaura coupling partners for C-O bond formation, providing a complementary approach to traditional methods like the Ullmann condensation. acs.orgacs.org

One such strategy involves a formal "oxygenative" cross-coupling, where an oxygen atom is inserted between the Suzuki-Miyaura coupling partners. This three-component reaction generates an aryl borate (B1201080) intermediate in situ through oxidation, which then participates in the palladium-catalyzed coupling. acs.orgacs.org This method is advantageous as it can utilize readily available aryl chlorides and is tolerant of a wide array of functional groups. acs.org The mechanism involves a synergistic interplay between the palladium-independent oxidation step and the subsequent palladium-catalyzed coupling. acs.org

The scope of the Suzuki-Miyaura reaction is extensive, accommodating various aryl and vinyl halides, as well as pseudohalides like triflates. wikipedia.org The choice of catalyst is crucial, with various palladium and even nickel-based systems being developed to expand the reaction's applicability to challenging substrates like aryl ethers. wikipedia.orgrsc.org Nickel catalysts, for instance, have proven effective for coupling with substrates that are difficult for palladium catalysts. wikipedia.org

Table 1: Comparison of Suzuki-Miyaura Reaction Parameters

| Parameter | Description | Impact on Reaction |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) or Nickel complexes. wikipedia.orgorganic-chemistry.org | The choice of metal and ligands is critical for catalytic activity and substrate scope. |

| Ligand | Phosphines (e.g., P(t-Bu)₃, PCy₃, N-XantPhos). organic-chemistry.orgresearchgate.net | Influences catalyst stability, reactivity, and selectivity. |

| Base | Carbonates (e.g., K₂CO₃), phosphates, or fluorides (e.g., KF). organic-chemistry.orgresearchgate.net | Activates the organoboron species to facilitate transmetalation. organic-chemistry.org |

| Solvent | Organic solvents like THF, DMF, or aqueous mixtures (e.g., water/acetonitrile). musechem.comresearchgate.net | Affects solubility of reagents and can influence reaction rate and yield. |

| Leaving Group | I, Br, Cl, OTf. wikipedia.org | Reactivity generally follows the order I > OTf > Br >> Cl. wikipedia.org |

Advanced Synthetic Techniques and Process Development in Academic Settings

Academic research continually seeks to refine synthetic methodologies to improve efficiency, yield, and purity. This involves a deep understanding of reaction parameters and the application of advanced analytical techniques.

Solvent Effects and Reaction Condition Optimization

The choice of solvent can have a profound impact on reaction rates and equilibrium positions. elsevierpure.combyjus.com In etherification reactions, various solvents such as tert-butyl alcohol, isobutene, and benzyl (B1604629) alcohol have been studied, with the optimal reaction temperature often depending on the solvent used. mdpi.com For instance, in esterification reactions, acetonitrile (B52724) (ACN) has been shown to promote the reaction, while dimethylformamide (DMF) can suppress it. elsevierpure.com The polarity of the solvent is a key factor; ethers, for example, are considered somewhat polar aprotic solvents capable of accepting hydrogen bonds. quora.com

Reaction conditions are meticulously optimized to maximize product formation. In Suzuki-Miyaura couplings, this involves screening different catalysts, ligands, bases, and solvent systems. For example, a study on a DNA-conjugated aryl iodide found that a catalyst system of Na₂PdCl₄/sSPhos in a 4:1 water/acetonitrile mixture at 37°C gave optimal results. researchgate.net Increasing the amount of base can sometimes enhance the yield, but an excessive amount may lead to a decrease in product formation. researchgate.net The use of mechanochemistry, or ball milling, offers a solvent-less alternative for C-H etherification, significantly reducing the amount of alcohol needed as a reagent. acs.org

Table 2: Solvent Effects on Reaction Yields

| Reaction Type | Solvent | Observation | Reference |

| Esterification | Acetonitrile (ACN) | Promotes the reaction. | elsevierpure.com |

| Esterification | Dimethylformamide (DMF) | Strongly suppresses the reaction. | elsevierpure.com |

| Suzuki-Miyaura Coupling | 1:1 Water/Acetonitrile | Slight decrease in yield compared to 4:1 ratio. | researchgate.net |

| Suzuki-Miyaura Coupling | DMSO, DMF, DMA, THF | Lower yields observed. | researchgate.net |

| Suzuki-Miyaura Coupling | 1,4-Dioxane | Comparable yield to optimized conditions. | researchgate.net |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the purity of the final product are paramount in chemical synthesis. For this compound, this involves careful control over the reaction and effective purification methods. In a synthesis of a related compound, methyl 4-(aminomethyl)benzoate, the crude product was obtained in an 88-89% yield after extraction and was further analyzed by HPLC. google.com

Purification techniques are crucial for removing unreacted starting materials and byproducts. A common method for purifying solid organic compounds is recrystallization. For example, in the synthesis of methyl m-nitrobenzoate, the crude product was washed with cold methyl alcohol to remove impurities before being recrystallized from an equal weight of methyl alcohol to achieve a high purity product. orgsyn.org In another instance, a crude solid was purified by dissolving it in dichloromethane (B109758) and allowing the solvent to evaporate slowly, leading to the formation of pure crystals. walisongo.ac.id The purity of the final compound is often verified using analytical techniques such as melting point determination and chromatography (e.g., HPLC). walisongo.ac.idresearchgate.net

In the context of Suzuki-Miyaura reactions, optimizing parameters such as catalyst loading and reaction time is key to enhancing yield. covasyn.com Design of Experiments (DoE) is a statistical approach that can be employed to efficiently explore the effects of multiple variables and their interactions, leading to significant improvements in yield and reduction in experimental effort. covasyn.com

Chemical Reactivity and Derivatization Studies of Methyl 4 2 Aminophenoxy Benzoate

Reactions at the Amino Functionality

The primary amino group (–NH₂) attached to the phenoxy-substituted benzene (B151609) ring is a potent nucleophile and a site of basicity. Its reactivity is characteristic of anilines, though it is modulated by the electronic effects of the phenoxy and benzoate (B1203000) substituents.

The nucleophilic nature of the amino group makes it highly susceptible to acylation and alkylation. In the case of molecules containing both amino and hydroxyl groups (like aminophenols, which are structurally related to the subject compound), the amine is generally more nucleophilic and will react preferentially, especially under neutral or slightly basic conditions.

Acylation: The amino group of Methyl 4-(2-aminophenoxy)benzoate can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is one of the most common transformations for amines. The reaction typically proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. This functionalization is crucial for the synthesis of many biologically active compounds and materials. Selective N-acylation is expected over O-acylation of the phenoxy oxygen due to the higher nucleophilicity of the nitrogen atom. researchgate.netnih.govgoogle.com

Table 1: Representative Acylating Agents for Amine Functionalization

| Acylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-Acetamide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. |

| Acetic Anhydride | N-Acetamide | Can be run neat or in a solvent; may be catalyzed by acid or base. |

| Benzoyl Chloride | N-Benzamide | Schotten-Baumann conditions (aqueous base, e.g., NaOH) or in an aprotic solvent with a tertiary amine base. |

| Alkyl/Aryl Sulfonyl Chlorides | N-Sulfonamide | Hinsberg reaction conditions, typically with aqueous base. |

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.org Selective mono-alkylation often requires specific strategies like reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent) or the use of protecting groups.

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).

The reaction of this compound with various aromatic or aliphatic aldehydes, typically catalyzed by a small amount of acid and with removal of water, would yield a series of Schiff base derivatives. researchgate.netmediresonline.orgscience.gov These derivatives are important in coordination chemistry and as intermediates for synthesizing other nitrogen-containing compounds. Studies on related aminophenoxy compounds show that these reactions proceed efficiently. rsc.org The choice of aldehyde allows for the introduction of a wide variety of substituents, thereby tuning the electronic and steric properties of the final molecule. researchgate.net

Table 2: Examples of Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Potential Product |

|---|---|

| Benzaldehyde | Methyl 4-(2-(benzylideneamino)phenoxy)benzoate |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Methyl 4-(2-((2-hydroxybenzylidene)amino)phenoxy)benzoate |

| 4-Nitrobenzaldehyde | Methyl 4-(2-((4-nitrobenzylidene)amino)phenoxy)benzoate |

| 4-Methoxybenzaldehyde (Anisaldehyde) | Methyl 4-(2-((4-methoxybenzylidene)amino)phenoxy)benzoate |

| Cinnamaldehyde | Methyl 4-(2-(cinnamylideneamino)phenoxy)benzoate |

Reactions at the Ester Functionality

The methyl ester (–COOCH₃) group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxide (B1231860) (–OCH₃) leaving group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-aminophenoxy)benzoic acid. This transformation is typically achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves reacting the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The reaction is irreversible as the resulting carboxylate salt is deprotonated and resistant to further nucleophilic attack.

Acid-catalyzed hydrolysis is an equilibrium process that requires heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) and excess water.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 4-(2-aminophenoxy)benzoate and methanol (B129727). rsc.org The reaction is driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. researchgate.net A wide variety of catalysts, including Lewis acids and enzymes, can facilitate this transformation under mild conditions. nih.govgoogle.com

The methyl ester can be converted directly into a carboxamide through reaction with a primary or secondary amine. This reaction, known as aminolysis, typically requires more forcing conditions (e.g., heating) than hydrolysis because amines are generally weaker nucleophiles than the hydroxide ion. However, various catalytic systems have been developed to facilitate this transformation under milder conditions. researchgate.netresearchgate.netrsc.org For instance, studies on the direct amidation of methyl benzoate show that the reaction can be promoted by bases like potassium t-butoxide or catalyzed by metal oxides like niobium pentoxide. researchgate.netnih.gov The reaction of this compound with an amine would yield the corresponding N-substituted 4-(2-aminophenoxy)benzamide. This is a highly valuable transformation for creating compounds with potential biological activity. researchgate.net

Table 3: Representative Amines for Carboxamide Formation

| Amine Reactant | Potential Product | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) | 4-(2-aminophenoxy)benzamide | High temperature, pressure, often with a catalyst (e.g., Al₂O₃). rsc.org |

| Benzylamine | N-Benzyl-4-(2-aminophenoxy)benzamide | Heating in a suitable solvent; can be catalyst-free or base-promoted. rsc.org |

| Diethylamine | N,N-Diethyl-4-(2-aminophenoxy)benzamide | Base-promoted (e.g., n-BuLi) or heating in a sealed vessel. nih.gov |

| Aniline | N-Phenyl-4-(2-aminophenoxy)benzamide | Catalyst (e.g., Nb₂O₅) under solvent-free conditions or heating in water. researchgate.netrsc.org |

| Morpholine | 4-(2-Aminophenoxy)-1-(morpholino-1-yl)methanone | Heating in a suitable solvent; can be base-promoted. rsc.org |

Phenoxy Ether Linkage Stability and Transformations

The diaryl ether linkage (C–O–C) is known for its high thermal and chemical stability. This bond is generally resistant to cleavage under many standard synthetic conditions, including those typically used for modifying the amino and ester groups. The bond dissociation energy of a diphenyl ether is significantly high, making its cleavage challenging.

Transformation or cleavage of the phenoxy ether bond in this compound would require specific and often harsh reaction conditions. Methods for cleaving diaryl ethers include:

Reductive cleavage: Using strong reducing agents like sodium in liquid ammonia or other specialized metal-hydride systems at high temperatures.

Photocatalysis: Recent studies have shown that diaryl ethers can be hydrolyzed under mild conditions (room temperature) using photocatalysts like uranyl nitrate (B79036) under blue light irradiation, with water serving as the oxygen source for the resulting phenols. nih.govresearchgate.net

Catalytic Hydrogenolysis: This method often requires high pressures of hydrogen gas and specialized metal catalysts (e.g., Pd/Ni systems) at elevated temperatures.

Under the typical conditions for acylation, alkylation, Schiff base formation, hydrolysis, or amidation, the phenoxy ether linkage is expected to remain intact, highlighting its utility as a stable core scaffold for building more elaborate molecular architectures.

Role as a Building Block in Complex Molecular Architectures

The strategic placement of reactive sites within this compound makes it a key building block for creating intricate molecular designs. The amino group can readily participate in nucleophilic reactions, while the aromatic rings can be subjected to various substitution reactions, and the ester group can be hydrolyzed or transesterified.

The core structure of this compound can be chemically modified to produce a range of functionalized benzoate derivatives. The primary amino group is a key site for such derivatization, allowing for the introduction of new functional groups and the extension of the molecular framework.

One significant application is in the synthesis of polymers. The amino group can react with dianhydrides in a two-step process to form polyimides, which are known for their exceptional thermal stability and mechanical strength. mdpi.comgoogle.comresearchgate.netresearchgate.netosti.gov The initial reaction forms a poly(amic acid), which is then cyclized through heating to yield the final polyimide. mdpi.comgoogle.comresearchgate.netresearchgate.netosti.gov This process allows for the incorporation of the this compound unit into a long polymer chain, thereby influencing the properties of the resulting material.

Similarly, the amino group can react with dicarboxylic acids or their derivatives to form polyamides. These reactions typically proceed via direct polycondensation and can be facilitated by condensing agents. The properties of the resulting polyamides, such as solubility and thermal stability, can be tailored by the choice of the comonomer.

Beyond polymerization, the amino group can be acylated, alkylated, or used in coupling reactions to attach various side chains, leading to a diverse library of benzoate derivatives with potentially interesting chemical and physical properties.

This compound serves as a valuable precursor for the synthesis of various organic molecules, most notably heterocyclic compounds like benzoxazoles. researchgate.netnih.govorganic-chemistry.org Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry and materials science. nih.govnih.govresearchgate.net

The synthesis of benzoxazoles from this compound would typically involve the reaction of the 2-aminophenoxy moiety with a suitable one-carbon synthon. researchgate.netnih.govorganic-chemistry.org Common methods include condensation with aldehydes, carboxylic acids, or their derivatives. researchgate.net For instance, the reaction with an aldehyde, often in the presence of an oxidizing agent or a catalyst, leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzoxazole (B165842) ring. nih.gov

The general scheme for the synthesis of 2-substituted benzoxazoles from a 2-aminophenol (B121084) derivative like this compound is illustrated below:

Reaction Scheme for Benzoxazole Synthesis ``` [Image of a chemical reaction showing a 2-aminophenol derivative reacting with an aldehyde (R-CHO) to form a 2-substituted benzoxazole, with the R group from the aldehyde being the substituent on the oxazole (B20620) ring.]

*In this reaction, the amino group of the 2-aminophenoxy moiety of this compound would react with the aldehyde. The resulting intermediate would then cyclize to form the benzoxazole ring system.*

The versatility of this reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring by simply changing the aldehyde used in the reaction. This provides a straightforward method for creating a library of novel benzoxazole derivatives based on the this compound scaffold.

The following interactive table showcases the potential for generating diverse benzoxazole derivatives from this compound by reacting it with different aldehydes.

Reactant Aldehyde (R-CHO) Resulting 2-Substituent (R) Potential Application Area Benzaldehyde Phenyl Materials Science, Medicinal Chemistry 4-Nitrobenzaldehyde 4-Nitrophenyl Dyes, Nonlinear Optics 4-Methoxybenzaldehyde 4-Methoxyphenyl Pharmaceuticals, Agrochemicals Cinnamaldehyde Styryl Fluorescent Probes, Organic Electronics Formaldehyde Hydrogen Basic Benzoxazole Core

Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, such as amidation or conversion to other esters. This dual reactivity of the amino and ester groups, combined with the stable phenoxy linkage, establishes this compound as a highly adaptable building block in the synthesis of complex and functionally diverse organic molecules.

Table of Chemical Compounds

Compound Name This compound Poly(amic acid) Polyimide Polyamide Benzoxazole Benzaldehyde 4-Nitrobenzaldehyde 4-Methoxybenzaldehyde Cinnamaldehyde Formaldehyde

Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy Applications (FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 4-(2-aminophenoxy)benzoate, the spectrum is expected to show a combination of characteristic bands from its constituent parts: the aminophenoxy group and the methyl benzoate (B1203000) group.

Interactive Data Table: Characteristic FT-IR Bands for the Analogue Methyl 4-aminobenzoate (B8803810)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretching (asymmetric & symmetric) | Primary amine (-NH₂) |

| 3000-3100 | C-H stretching | Aromatic Ring |

| 2950-2850 | C-H stretching | Methyl group (-CH₃) |

| ~1700 | C=O stretching | Ester |

| ~1600 | C=C stretching | Aromatic Ring |

| ~1280 | C-O stretching (ester) | Ester |

For this compound, the FT-IR spectrum would be more complex. In addition to the peaks listed for the aminobenzoate portion, it would feature distinct bands corresponding to the ether linkage and the second aromatic ring. Specifically, characteristic C-O-C stretching vibrations from the diaryl ether group would be expected to appear in the fingerprint region, typically around 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The presence of two distinct aromatic rings would also lead to a more complex pattern of C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.

Published NMR data for this compound is scarce. However, analysis of its structural components and data from analogues like Methyl 2-aminobenzoate (B8764639) and Methyl 4-aminobenzoate allows for a confident prediction of its spectral features. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | ~3.8 | Singlet | Methyl ester protons. |

| -NH₂ | ~4.0-5.0 | Broad Singlet | Amine protons; shift is solvent-dependent. |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| -OCH₃ | ~52 | Methyl ester carbon. |

| Aromatic C's | 110-160 | Multiple signals for the 12 aromatic carbons. Carbons attached to oxygen or nitrogen will be significantly downfield. |

The ¹H-NMR spectrum would clearly show a singlet for the methyl ester protons around 3.8 ppm. The aromatic region (6.5-8.0 ppm) would be complex, showing distinct sets of signals for the 1,2-disubstituted aminophenoxy ring and the 1,4-disubstituted benzoate ring. The ¹³C-NMR spectrum would confirm the presence of 14 unique carbon environments, including the ester carbonyl carbon above 165 ppm, the methyl carbon around 52 ppm, and a cluster of signals in the 110-160 ppm range for the twelve aromatic carbons. rsc.orgchemicalbook.com

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula, which for this compound is C₁₄H₁₃NO₃, corresponding to a monoisotopic mass of approximately 243.09 g/mol . epa.gov

Electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that aid in structural elucidation. While a specific spectrum for this compound is not published, the fragmentation can be predicted based on its structure and known fragmentation rules for esters and ethers.

The molecular ion peak [M]⁺ would be observed at m/z = 243. The fragmentation would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group: A prominent peak would be expected at m/z = 212, corresponding to the loss of a ·OCH₃ radical from the ester.

Loss of the carbomethoxy group: A peak at m/z = 184 could result from the cleavage of the ester group, losing ·COOCH₃.

Cleavage of the ether bond: The C-O ether bond could cleave, leading to fragments corresponding to the aminophenoxy cation (m/z = 109) or the methyl benzoate cation (m/z = 135).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 243 | [C₁₄H₁₃NO₃]⁺ | (Molecular Ion) |

| 212 | [M - OCH₃]⁺ | ·OCH₃ |

| 184 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 135 | [C₈H₇O₂]⁺ | C₆H₆NO· |

This predicted pattern, combining cleavages characteristic of both aromatic esters and diaryl ethers, would provide strong evidence for the compound's structure.

Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. The spectrum of this compound is expected to be influenced by the π-systems of both benzene (B151609) rings, the lone pairs on the amine and ether oxygens, and the carbonyl group. These features create an extended conjugated system. The ability of related compounds like para-aminobenzoates to absorb in the UV-visible region is well-documented. thermofisher.com

The presence of the amino group (-NH₂) as a strong auxochrome and the ether linkage extending the conjugation are expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler molecules like methyl benzoate. One would anticipate strong absorption bands, likely in the range of 280-340 nm, corresponding to π→π* transitions within the extended aromatic system. The exact λmax and molar absorptivity would be sensitive to the solvent polarity.

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases does not yield a solved single-crystal structure for this compound itself. However, the structures of related benzoate esters, such as Methyl 4-methylbenzoate, have been determined. nih.gov In these structures, the molecule is generally planar, with a small dihedral angle between the plane of the aromatic ring and the carboxylate group. nih.gov This planarity facilitates efficient crystal packing. For this compound, one would expect a more complex three-dimensional structure due to the additional rotation possible around the C-O ether bonds, leading to a specific dihedral angle between the two aromatic rings.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

While a Hirshfeld analysis of this compound is not available, studies on related molecules highlight the types of interactions that would be significant. For example, in the crystal structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, Hirshfeld analysis reveals that the dominant intermolecular contacts are H···H (42.7%), C···H/H···C (40.0%), and O···H/H···O (12.3%). The O···H contacts correspond to strong hydrogen bonds.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions governing its solid-state packing:

N-H···O Hydrogen Bonds: The primary amine (-NH₂) group can act as a hydrogen bond donor, likely forming strong interactions with the carbonyl oxygen of a neighboring molecule.

C-H···O Interactions: Weaker hydrogen bonds between aromatic C-H groups and oxygen atoms would also contribute to the crystal packing.

π-π Stacking: The two aromatic rings provide sites for π-π stacking interactions between adjacent molecules.

H···H Contacts: As with most organic molecules, a significant portion of the surface would be involved in non-specific van der Waals H···H contacts.

These combined interactions would define the supramolecular architecture of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of Methyl 4 2 Aminophenoxy Benzoate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties.

Prediction of Electronic Structure and Reactivity

DFT methods are employed to model the electronic structure of Methyl 4-(2-aminophenoxy)benzoate, providing insights into its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized on the electron-rich aminophenoxy moiety, indicating its propensity to donate electrons. Conversely, the LUMO is often centered on the benzoate (B1203000) portion, particularly the carbonyl group, which can act as an electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound calculated using DFT.

| Parameter | Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 5.8 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | 3.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.22 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.67 | Global electrophilic nature of the molecule |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of DFT calculations for a molecule like this compound.

Energetic Estimation of Non-Covalent Interactions

DFT is also a powerful tool for studying non-covalent interactions, which are crucial in determining the supramolecular chemistry and physical properties of molecular solids. For this compound, intramolecular and intermolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions can be investigated.

By calculating the interaction energies between molecular fragments or between two or more molecules, DFT can quantify the strength of these non-covalent bonds. For instance, the intramolecular hydrogen bond that can form between the amino group (-NH2) and the ether oxygen can be characterized by its binding energy. Similarly, intermolecular interactions that dictate the crystal packing can be analyzed to understand the stability of different polymorphic forms.

Validation of Spectroscopic Data through Theoretical Calculations

DFT calculations can predict vibrational frequencies, which are invaluable for the interpretation and validation of experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By computing the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated.

Comparison of the calculated spectrum with the experimental one allows for a detailed assignment of the vibrational modes to specific functional groups and atomic motions within the molecule. Discrepancies between the theoretical and experimental data can often be reconciled by applying scaling factors to the calculated frequencies, accounting for anharmonicity and other systematic errors in the computational method. This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity and intermolecular interaction sites. The MESP is mapped onto the electron density surface, where different colors represent varying electrostatic potential values.

For this compound, the MESP surface would typically show negative potential (usually colored red or yellow) around the electronegative oxygen atoms of the ether and carbonyl groups, as well as the nitrogen atom of the amino group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be observed around the hydrogen atoms of the amino group and the aromatic rings, highlighting them as sites for nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with other molecules, such as solvents or biological receptors. nih.govajchem-a.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to define atomic properties and the nature of chemical bonds. up.ac.za QTAIM partitions the molecule into atomic basins and analyzes the critical points in the electron density topology.

For this compound, QTAIM analysis can be used to characterize both covalent and non-covalent bonds. The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond strength and type. For instance, the analysis of the BCP between the amino hydrogen and the ether oxygen can confirm the presence and characterize the strength of an intramolecular hydrogen bond. Covalent bonds typically show high ρ and negative ∇²ρ, while non-covalent interactions are characterized by low ρ and positive ∇²ρ. up.ac.zachemrxiv.org

Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |

| C=O | 0.35 | -0.8 | Covalent |

| C-N | 0.28 | -0.6 | Covalent |

| N-H...O (intramolecular) | 0.02 | 0.05 | Hydrogen Bond |

Disclaimer: The data in this table is illustrative and represents typical values that would be expected from a QTAIM analysis of this compound.

Non-Covalent Interaction (NCI) Plot Index Analysis

The Non-Covalent Interaction (NCI) plot index is a visualization technique that reveals non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces that correspond to different types of non-covalent interactions.

In an NCI plot of this compound, different regions would be color-coded based on the sign of the second eigenvalue of the Hessian of the electron density. Strong attractive interactions, such as hydrogen bonds, would appear as blue or green surfaces. Weaker van der Waals interactions would be represented by green or light-colored surfaces, while repulsive steric clashes would be indicated by red or brown surfaces. This analysis provides a clear and intuitive picture of the non-covalent interaction landscape of the molecule, highlighting the forces that govern its conformation and crystal packing. up.ac.za

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

In the case of this compound, molecular docking simulations could be employed to hypothesize its potential biological targets and understand the key interactions driving its binding affinity. Based on studies of analogous compounds like benzoyl aminophenoxy phenol (B47542) derivatives, it is plausible that this compound could interact with various receptors, such as the androgen receptor. nih.govresearchgate.net

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The simulation would then explore various possible binding poses of the ligand within the receptor's active site, calculating the binding energy for each pose. The results would highlight the most stable binding mode and the specific interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the amino group on the phenoxy ring and the ester group of the benzoate moiety are potential sites for hydrogen bonding with amino acid residues in a receptor's binding pocket. The aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A summary of potential interactions that could be hypothesized from molecular docking simulations is presented in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Receptor Residues |

| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O), Ether oxygen (-O-) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

It is important to note that these are hypothesized interactions based on the structural features of this compound and general principles of molecular recognition. frontiersin.orgescholarship.orgresearchgate.netfrontiersin.org Experimental validation would be necessary to confirm these predictions.

Molecular Dynamics Simulations to Assess Conformational Stability and Interactions

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and the stability of its interactions with a target receptor.

An MD simulation would typically start with the best-docked pose of the this compound-receptor complex obtained from molecular docking. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the trajectories of atoms over a specific period, providing insights into the stability of the complex.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the receptor over time, indicating the stability of these key interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity more accurately than docking scores alone.

The following table summarizes the potential insights that could be gained from molecular dynamics simulations of a this compound-receptor complex.

| Simulation Parameter | Information Gained |

| RMSD of Protein-Ligand Complex | Stability of the binding pose over time |

| RMSF of Ligand | Identification of flexible regions of the molecule |

| Hydrogen Bond Occupancy | Persistence of key hydrogen bonding interactions |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Quantitative estimation of binding affinity |

| Conformational Analysis of Ligand | Preferred shape and orientation of the molecule in the binding site |

Exploration of Methyl 4 2 Aminophenoxy Benzoate in Advanced Materials Science

Polymer Chemistry and Development of Polymeric Materials

The bifunctional nature of Methyl 4-(2-aminophenoxy)benzoate, possessing both an amine and an ester group, positions it as a valuable component in polymer chemistry, particularly in the synthesis of high-performance aromatic polyamides.

Use as a Monomer or Intermediate in Polymer Synthesis

This compound can serve as a key monomer or an intermediate in polycondensation reactions. The primary amine group (-NH₂) is reactive towards acyl chlorides, carboxylic acids, or other electrophilic functional groups, enabling the formation of amide linkages, which are the characteristic backbone of polyamides. mdpi.com In a typical polycondensation reaction, the diamine monomer, or a derivative of this compound, would be reacted with a dicarboxylic acid or its derivative (like a diacyl chloride) to build the polymer chain. cuhk.edu.hk

For instance, aromatic polyamides, also known as aramids, are synthesized through the polycondensation of an aromatic diamine and an aromatic dicarboxylic acid. cuhk.edu.hk While direct polymerization using this compound would be limited due to its single amine functionality, it is an ideal precursor for creating more complex diamine monomers. By chemically modifying the ester group or coupling two molecules, a diamine can be synthesized, which then undergoes polymerization. Research on analogous structures, such as those derived from 1,4-bis(4-aminophenoxy)benzene, demonstrates that such monomers can be successfully polymerized with various aromatic dicarboxylic acids to produce high-performance polyamides. cuhk.edu.hk These polymerization reactions are often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), sometimes with condensing agents to facilitate the reaction. unb.ca

Influence of Aminophenoxybenzoate Moieties on Polymeric Architectures

The incorporation of the aminophenoxybenzoate moiety into a polymer backbone significantly influences the final properties of the material. The presence of flexible ether linkages (–O–) in the polymer chain can enhance solubility and processability, which are often major challenges with rigid aromatic polyamides. nih.gov This increased flexibility can lower the glass transition temperature and melting point, making the polymer more amenable to processing techniques. cuhk.edu.hk

Simultaneously, the rigid aromatic rings contribute to high thermal stability and mechanical strength, properties for which aramids are well-known. cuhk.edu.hknih.gov The specific arrangement of the aminophenoxybenzoate group can affect the polymer's crystallinity and solubility. For example, polymers derived from monomers with bulky, asymmetric, or flexible groups tend to be more soluble in organic solvents. nih.gov Research on polyamides synthesized from monomers containing ether linkages has shown that these polymers often exhibit good thermal stability, with decomposition temperatures frequently exceeding 450°C. cuhk.edu.hk They also tend to be soluble in polar aprotic solvents, which is a desirable trait for film and fiber formation. cuhk.edu.hkunb.ca

Table 1: Illustrative Properties of Polyamides Derived from Aminophenoxy-type Monomers

| Property | Typical Value/Observation | Reference |

| Inherent Viscosity | 0.40–1.04 dL/g | cuhk.edu.hkunb.ca |

| Glass Transition Temp. (Tg) | 200–298 °C | cuhk.edu.hk |

| 10% Weight Loss Temp. (TGA) | > 450 °C | cuhk.edu.hk |

| Solubility | Good in polar aprotic solvents (NMP, DMAc) | cuhk.edu.hkunb.ca |

| Film Quality | Flexible and tough films can be cast | cuhk.edu.hk |

Supramolecular Chemistry and Self-Assembly

The structural elements of this compound also make it a candidate for creating intricate supramolecular assemblies, such as macrocyclic compounds, which are of great interest for their host-guest chemistry and ion-sensing capabilities.

Formation of Macrocyclic Compounds (e.g., Aza-crown Ethers)

Aza-crown ethers are macrocyclic compounds where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. researchgate.net These structures are known for their ability to form stable complexes with various ions. The synthesis of aza-crown ethers often involves the reaction of oligoethylene glycols (or similar chains with leaving groups) with amines. sphinxsai.com

This compound, with its primary amine and ether-linked phenyl rings, can be envisioned as a precursor for building blocks in the synthesis of such macrocycles. The amine group can undergo reactions to form the characteristic linkages of the aza-crown ether ring. While direct synthesis from this specific molecule is not widely documented, the general synthetic strategies for aza-crown ethers support its potential use. sphinxsai.com For example, the amine could be reacted with a molecule containing two leaving groups (like bis(2-chloroethyl) ether) to form a larger, open-chain molecule, which could then be cyclized in a subsequent step. The resulting macrocycle would incorporate the aminophenoxybenzoate moiety as a rigid, functionalized segment of the ring structure.

Metal Ion Complexing Abilities

The aromatic rings would add rigidity to the macrocycle, potentially pre-organizing the binding sites for more selective ion recognition. Furthermore, the ester group on the periphery could be used to tune the solubility of the macrocycle or to attach it to other molecules or surfaces. Density-functional theory (DFT) modeling of similar diaza-crown ethers has shown that both the nitrogen and oxygen atoms can participate in cation binding, suggesting that the ether oxygen of the aminophenoxy group could also play a role in complexation. researchgate.net The kinetic inertness and thermodynamic stability of metal complexes with macrocyclic ligands like cyclen and tacn highlight the potential for creating robust sensors and biomimetic models. imamu.edu.sa

Applications in Dye Chemistry Research

The primary aromatic amine group in this compound makes it a classic starting material for the synthesis of azo dyes. Azo dyes are the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). jbiochemtech.com

The synthesis of an azo dye from this compound would typically follow a well-established two-step process:

Diazotization : The first step is the conversion of the primary aromatic amine into a diazonium salt. unb.cajbiochemtech.com This is achieved by treating the amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). cuhk.edu.hkekb.eg The resulting diazonium salt of this compound would be an electrophilic species, ready to react in the next step.

Azo Coupling : The second step involves the reaction of the diazonium salt with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. unb.camdpi.com The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the stable azo linkage (–N=N–). This reaction creates a large, conjugated system that absorbs light in the visible spectrum, thus imparting color.

The final color of the dye can be tuned by changing the coupling component, as the electronic properties of both the diazonium component and the coupling agent influence the wavelength of maximum absorption (λmax). mdpi.com Dyes derived from such a process are often classified as disperse dyes, which are suitable for coloring hydrophobic fibers like polyester. nih.gov

Potential in Electronic Materials Research

This compound is a compound of significant interest in the field of advanced materials science, primarily for its role as a monomer in the synthesis of high-performance polymers such as polyimides. While direct research on the electronic properties of the monomer itself is limited, its true potential is realized when it is incorporated into larger polymer chains. The unique chemical architecture of this compound, featuring an ether linkage and reactive amine and ester groups, allows for the tailoring of polymer properties to meet the demanding requirements of electronic applications.

The primary application of monomers like this compound is in the creation of aromatic polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and desirable electrical insulating properties, making them indispensable in the electronics industry. psu.edu The incorporation of ether linkages, as found in this compound, can enhance the flexibility and processability of the resulting polyimides without significantly compromising their thermal resistance. researchgate.net This improved processability is crucial for manufacturing flexible cables and insulating films for electronic components. psu.edu

Research into analogous diamine monomers provides valuable insights into the potential characteristics of polyimides derived from this compound. For instance, polyimides synthesized from diamines containing ether bridges often exhibit lower dielectric constants, a critical property for materials used in microelectronics to reduce signal delay and power dissipation. researchgate.net

Detailed Research Findings:

The synthesis of polyimides typically involves a two-step process. First, a diamine monomer, such as this compound, is reacted with a dianhydride to form a poly(amic acid). This intermediate is then chemically or thermally treated to form the final polyimide. nih.govosti.gov The choice of both the diamine and the dianhydride determines the final properties of the polymer.

Studies on structurally similar polyimides, where different diamine or dianhydride monomers are used, demonstrate a range of properties that can be expected. For example, polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone exhibit high glass transition temperatures (Tg) ranging from 201 to 310 °C and excellent thermal stability, with 5% weight loss occurring at temperatures between 472-501 °C in a nitrogen atmosphere. nih.gov These films also show impressive mechanical properties, with tensile strengths of 103-145 MPa. nih.gov Similarly, polyimides based on 3,6-bis(4-aminophenoxy)benzonorbornane have been shown to possess low dielectric constants (2.62–3.53 at 1 MHz) and good solubility in organic solvents, which is advantageous for processing. researchgate.net

The introduction of specific chemical groups can further tune the polymer's properties. For instance, the presence of hexafluoroisopropylidene (6FDA) groups in the polymer backbone, often introduced through the dianhydride monomer, is known to improve the solubility and optical transparency of polyimides. psu.edukoreascience.kr This makes them suitable for applications requiring optically clear and processable high-performance films.

Based on the properties of analogous polyimides, the potential characteristics of polyimides synthesized using this compound can be inferred. The data presented in the tables below is based on research on similar polyimide systems and serves as a predictive guide for the performance of polyimides incorporating this specific monomer.

Interactive Data Tables

Table 1: Predicted Thermal and Mechanical Properties of Polyimides Derived from a Monomer Analogous to this compound

| Property | Predicted Value Range | Significance in Electronic Materials |

| Glass Transition Temperature (Tg) | 200 - 320 °C | Determines the maximum service temperature of the material. |

| 5% Weight Loss Temperature (TGA) | 470 - 510 °C | Indicates the onset of thermal degradation, a measure of thermal stability. |

| Tensile Strength | 90 - 150 MPa | Represents the material's ability to withstand mechanical stress. |

| Elongation at Break | 5 - 15 % | Indicates the flexibility and toughness of the material. |

Table 2: Predicted Electrical and Physical Properties of Polyimides Derived from a Monomer Analogous to this compound

| Property | Predicted Value Range | Significance in Electronic Materials |

| Dielectric Constant (at 1 MHz) | 2.6 - 3.5 | A low dielectric constant is crucial for high-frequency applications to minimize signal loss. |

| Moisture Absorption | 0.3 - 2.1 % | Low moisture absorption is important for maintaining stable electrical properties in varying humidity. |

| Solubility | Soluble in polar aprotic solvents | Good solubility facilitates processing and film formation for electronic components. |

Investigations into Biological Activity and Mechanistic Studies in Vitro

Enzyme Inhibition Studies of Related Analogues

Analogues of Methyl 4-(2-aminophenoxy)benzoate have been the subject of various enzyme inhibition studies to explore their therapeutic potential. These investigations have primarily targeted enzymes involved in cancer and metabolic disorders.

Tyrosine kinases (TKs) are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. youtube.com Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. youtube.com Tyrosine kinase inhibitors (TKIs) typically function by blocking the ATP-binding site of the enzyme, which prevents the phosphorylation of substrate proteins and disrupts downstream signaling cascades. mdpi.com

Derivatives with a 4-(arylaminomethyl)benzamide backbone, which is structurally related to the phenoxybenzoate scaffold, have shown potent inhibitory activity against several receptor tyrosine kinases. nih.gov The mechanism of these inhibitors often involves binding to the inactive conformation of the kinase, a characteristic of Type II inhibitors. nih.gov

In one study, analogues featuring a (trifluoromethyl)benzene ring demonstrated significant inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies suggest that this trifluoromethylphenyl group fits into a specific pocket of the kinase domain, which is also a feature seen in the binding of approved drugs like nilotinib (B1678881) and sorafenib (B1663141) to their respective kinase targets. nih.gov This interaction stabilizes the inactive "DFG-out" conformation of the kinase, effectively blocking its activation. nih.gov

The inhibitory activity of these benzamide (B126) derivatives against various tyrosine kinases is summarized in the table below.

Table 1: Tyrosine Kinase Inhibition by Benzamide Analogues

| Compound Analogue | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 ((trifluoromethyl)benzene ring) | EGFR | 91% |

| Analogue 13 ((trifluoromethyl)benzene ring) | EGFR | 92% |

| Analogue 18 (N-[3-(trifluoromethyl)phenyl]benzamide) | PDGFRα | 67% |

| Analogue 20 (N-[3-(trifluoromethyl)phenyl]benzamide) | PDGFRα | 77% |

Data sourced from a study on 4-(Arylaminomethyl)benzamide derivatives. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs cause chromatin to condense, leading to transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

A novel class of HDAC inhibitors incorporating an N-(2-aminophenyl)-benzamide functionality has been developed. nih.gov This structural motif acts as a zinc-binding group, which is essential for the catalytic activity of class I and II HDACs. nih.govhbu.edu.cn These inhibitors chelate the zinc ion in the active site, blocking access for the substrate and preventing deacetylation.

Mechanistic studies revealed that some 2-aminobenzamide (B116534) HDAC inhibitors exhibit a "slow-on/tight-binding" mechanism for HDAC1 and HDAC3. nih.gov This prolonged engagement with the target enzyme is believed to be crucial for their ability to reactivate silenced genes. nih.gov In contrast, inhibitors that bind and unbind rapidly have been found to be less effective. nih.gov The antiproliferative activity of these compounds is linked to their ability to induce the expression of cell cycle inhibitors like p21. nih.gov

The inhibitory concentrations for several N-(2-aminophenyl)-benzamide derivatives against different HDAC isoforms are presented below.

Table 2: HDAC Inhibition by N-(2-aminophenyl)-benzamide Analogues

| Compound Analogue | Target HDAC | IC₅₀ (μM) |

|---|---|---|

| Compound 3b | HDAC | 7.71 |

| Compound 3e | HDAC | 3.5 |

| Chidamide (Reference) | HDAC | 2.7 |

| FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) | HDAC3 | 0.095 |

Data compiled from studies on various N-(2-aminophenyl)-benzamide derivatives. hbu.edu.cnnih.gov

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme primarily expressed in glucocorticoid target tissues like the liver and adipose tissue. nih.gov It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. nih.gov Overexpression of 11β-HSD1 is associated with metabolic syndrome, obesity, and type 2 diabetes. nih.gov

The primary mechanism of 11β-HSD1 inhibitors is the competitive blockage of the enzyme's active site, preventing it from converting cortisone to cortisol. nih.gov This reduction in intracellular cortisol levels can lead to improved insulin (B600854) sensitivity and glucose tolerance. nih.gov While numerous compounds have been developed as 11β-HSD1 inhibitors, research directly linking this activity to analogues of this compound is not extensive in the current literature. However, the study of 11β-HSD1 inhibitors is a significant area of research, with some compounds like carbenoxolone (B1668346) demonstrating the ability to inhibit the enzyme in human adipose tissue and decrease lipolysis. nih.gov Some studies also indicate that certain 11β-HSD1 inhibitors may exert beneficial metabolic effects through off-target mechanisms.

Research into the broader enzymatic inhibition profile of related structures has identified other potential targets, including tyrosinase and pancreatic lipase (B570770).

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a strategy for developing skin-whitening agents for cosmetic applications. nih.gov Studies on benzophenone (B1666685) compounds, which share a diphenyl ether-like structure, have shown moderate anti-tyrosinase activity. bjmu.edu.cn

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. researchgate.net Its inhibition is a well-established therapeutic strategy for managing obesity. researchgate.netnih.gov Polyphenols and benzophenones have been investigated as pancreatic lipase inhibitors. researchgate.netnih.gov For instance, certain benzophenone derivatives isolated from Anemarrhena asphodeloides have demonstrated significant inhibition of pancreatic lipase activity. researchgate.net The inhibitory mechanism often involves the binding of these compounds to the enzyme, preventing the hydrolysis of triglycerides. nih.gov

Table 3: Inhibition of Pancreatic Lipase by Benzophenone Analogues

| Compound | Pancreatic Lipase Inhibition IC₅₀ (μM) |

|---|---|

| 2,4',6-trihydroxy-4-methoxybenzophenone | Significant Inhibition |

| (2,3-dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)-methanone | Significant Inhibition |

| 6ʹʹ-O-p-coumaroylprunin | 2.25 |

Data from studies on benzophenones and other phenolic compounds. researchgate.net

Antimicrobial Activity Research on Derivatives and their Mechanism of Action

Derivatives containing scaffolds related to this compound, such as phenyl benzoates and benzoxazoles, have been investigated for their antimicrobial properties. ijrpr.comresearchgate.netresearchgate.net

Studies on phenyl benzoate (B1203000) have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijrpr.comresearchgate.net The mechanism of action for many phenolic compounds involves disruption of the bacterial cell membrane's integrity, leading to a loss of essential ions and metabolites. nih.gov For example, some natural phenols cause increased membrane fluidity and conformational changes in membrane proteins. nih.gov